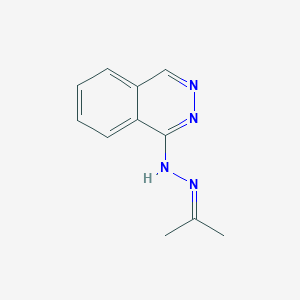
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Leelamine can be synthesized through the reduction of abietic acid, a naturally occurring resin acid found in pine trees. The reduction process involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of leelamine typically involves the extraction of abietic acid from pine resin, followed by its chemical reduction to produce leelamine. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Leelamine undergoes various chemical reactions, including:
Oxidation: Leelamine can be oxidized to form corresponding oxides.
Reduction: Reduction of leelamine can lead to the formation of different amine derivatives.
Substitution: Leelamine can participate in substitution reactions, where its amino group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
Leelamine has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Abietic Acid: A resin acid with similar structural features but different biological activities.
Dehydroabietic Acid: Another diterpene with some overlapping properties but distinct mechanisms of action.
Leelamine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
106969-89-5 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3 |
InChI Key |
LYTOWMPQEVXEEB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
Synonyms |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)













